molecular formula C10H13BrO B7905457 1-Bromo-3-methyl-5-(propan-2-yloxy)benzene

1-Bromo-3-methyl-5-(propan-2-yloxy)benzene

Cat. No.: B7905457
M. Wt: 229.11 g/mol
InChI Key: PTXFQXJAQCSOKA-UHFFFAOYSA-N
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Description

1-Bromo-3-methyl-5-(propan-2-yloxy)benzene (CAS: 1268150-29-3) is a brominated aromatic compound with the molecular formula C₁₀H₁₁BrO. Its structure features a benzene ring substituted with a bromine atom at position 1, a methyl group at position 3, and an isopropyloxy (propan-2-yloxy) group at position 3. This arrangement confers unique steric and electronic properties, influencing its reactivity and applications in organic synthesis. The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions, with a reported purity of 95% .

Properties

IUPAC Name

1-bromo-3-methyl-5-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-7(2)12-10-5-8(3)4-9(11)6-10/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXFQXJAQCSOKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Bromo-3-methyl-5-(propan-2-yloxy)benzene is a brominated aromatic compound that has garnered attention for its potential biological activities. This compound features a bromine atom, a methyl group, and a propan-2-yloxy group attached to a benzene ring, which may influence its reactivity and interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

This compound is characterized by the following structural attributes:

  • Bromine Atom : Provides electrophilic properties.
  • Methyl Group : Influences steric hindrance and electronic effects.
  • Propan-2-yloxy Group : Enhances solubility and may affect receptor interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Substitution Reactions : The bromine atom can participate in nucleophilic substitution reactions, allowing the compound to form new derivatives with varying biological activities.
  • Enzyme Interaction : The propan-2-yloxy group may facilitate interactions with specific enzymes or receptors, potentially modulating their activity.
  • Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antibacterial properties, which may extend to this compound.

Synthesis Methods

The synthesis of this compound typically involves the following approaches:

  • Bromination of Aromatic Compounds : Utilizing brominating agents to introduce the bromine atom into the aromatic system.
  • Alkylation Reactions : Employing alkyl halides to attach the propan-2-yloxy group to the benzene ring.

Antibacterial Activity

Research has indicated that compounds structurally similar to this compound exhibit significant antibacterial properties. For example, studies have shown that derivatives with similar functional groups can inhibit bacterial growth effectively:

CompoundBacterial StrainPercentage Inhibition (%)IC50 (µg/mL)
1-Bromo-4-methylphenolBacillus subtilis55.6779.9
4-Bromo-2-chloro-1-(prop-2-ynyloxy)benzeneEscherichia coli82.0060.2

These results suggest that the presence of the bromine atom and alkoxy groups may enhance antibacterial efficacy.

Enzyme Inhibition

Inhibition studies on urease enzymes have revealed promising results for compounds related to this compound. For instance, a derivative demonstrated an inhibition percentage of 82% at a concentration of 100 µg/mL, indicating potential applications in treating conditions associated with urease activity, such as urinary infections.

Case Studies

A notable study evaluated various derivatives of aryl halides for their biological activities. Among these, compounds with similar structures to this compound showed varying degrees of inhibition against different enzymes and bacteria:

  • Urease Inhibition Study :
    • A derivative exhibited an IC50 value of 60.2 µg/mL against urease, highlighting its potential as an antiurease agent.
  • Antibacterial Evaluation :
    • Compounds were tested against multiple bacterial strains, showing significant inhibition rates that warrant further exploration into their mechanisms and applications.

Comparison with Similar Compounds

1-Bromo-3-chloro-5-fluorobenzene (CAS: 33863-76-2)

  • Molecular Formula : C₆H₃BrClF
  • Properties : Density 1.72 g/cm³, refractive index 1.5470 .
  • Key Differences : The absence of alkyl/alkoxy groups reduces steric hindrance compared to the target compound. The presence of halogens (Cl, F) enhances electrophilicity, making it more reactive in cross-coupling reactions.

1-Bromo-3-methyl-5-nitrobenzene

  • Molecular Formula: C₇H₆BrNO₂
  • Key Differences : A nitro group at position 5 introduces strong electron-withdrawing effects, deactivating the ring and directing incoming electrophiles to meta positions. In contrast, the isopropyloxy group in the target compound is electron-donating, activating the ring for ortho/para substitutions .

5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene (CAS: 1309933-98-9)

  • Molecular Formula : C₁₀H₁₀BrF₂O
  • Key Differences: Fluorine atoms at positions 1 and 3 increase electronegativity and metabolic stability, making this compound valuable in pharmaceutical intermediates.

Alkoxy-Substituted Bromobenzenes

1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene (CAS: 1221793-64-1)

  • Molecular Formula : C₁₁H₁₂BrF₃O₂
  • Properties : Molar mass 313.11 g/mol, stored at room temperature .
  • Key Differences : The trifluoromethoxy group is strongly electron-withdrawing, whereas the isopropyloxy group in the target compound is electron-donating. This difference significantly alters reactivity in Suzuki-Miyaura couplings.

5-Bromo-1,3-dimethyl-2-(propan-2-yloxy)benzene

  • Molecular Formula : C₁₁H₁₅BrO
  • Properties : Purity 97%, storage at 2–8°C .
  • Key Differences : Additional methyl groups at positions 1 and 3 increase steric hindrance, reducing accessibility to the bromine atom for nucleophilic substitution compared to the target compound.

Physicochemical Properties and Reactivity

Compound Molecular Weight (g/mol) Density (g/cm³) Key Reactivity
1-Bromo-3-methyl-5-(propan-2-yloxy)benzene 227.10 N/A Bromine susceptible to Suzuki coupling; alkoxy group directs electrophiles to para position.
1-Bromo-3-chloro-5-fluorobenzene 209.45 1.72 High electrophilicity for SNAr reactions .
1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene 313.11 N/A Trifluoromethoxy group enhances oxidative stability .

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